5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine

Lipophilicity LogP Drug Design

5-(4-Butoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 334504-44-8) is a 4-substituted 1,2,4-triazol-3-amine derivative with the molecular formula C₁₂H₁₆N₄O and a molecular weight of approximately 232.28 g/mol. The compound is commercially available as a research chemical from suppliers including Enamine LLC and Leyan , with a typical catalog purity specification of 95%.

Molecular Formula C12H16N4O
Molecular Weight 232.287
CAS No. 334504-44-8
Cat. No. B2473057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine
CAS334504-44-8
Molecular FormulaC12H16N4O
Molecular Weight232.287
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NC(=NN2)N
InChIInChI=1S/C12H16N4O/c1-2-3-8-17-10-6-4-9(5-7-10)11-14-12(13)16-15-11/h4-7H,2-3,8H2,1H3,(H3,13,14,15,16)
InChIKeyHSOXFSFLKFLYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Butoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 334504-44-8): Procurement-Grade Physicochemical and Structural Profile


5-(4-Butoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 334504-44-8) is a 4-substituted 1,2,4-triazol-3-amine derivative with the molecular formula C₁₂H₁₆N₄O and a molecular weight of approximately 232.28 g/mol [1]. The compound is commercially available as a research chemical from suppliers including Enamine LLC [1] and Leyan , with a typical catalog purity specification of 95% . The triazol-3-amine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a nicotinamide isostere and forming the core of numerous bioactive molecules [2].

Why 5-(4-Butoxyphenyl)-4H-1,2,4-triazol-3-amine Cannot Be Interchanged with Structurally Similar Analogs


3-Amino-1,2,4-triazoles substituted at the 5-position with a 4-alkoxyphenyl group form a homologous series where the length of the alkoxy chain directly governs key physicochemical properties, particularly lipophilicity and melting point [1]. The butoxy congener (logP = 2.823; melting point = 200–202 °C [1]) exhibits markedly different solubility, permeability, and solid-state behavior compared to shorter-chain homologs such as the methoxy analog (logP = 1.64370 ). These property differences translate into divergent performance in biological assays, chromatographic separations, and formulation trials, making simple substitution of alkoxy-chain analogs scientifically invalid without re-optimization [2].

Quantitative Differentiation Evidence: 5-(4-Butoxyphenyl)-4H-1,2,4-triazol-3-amine vs. Closest Analogs


Lipophilicity Advantage: ~70% Higher logP vs. Methoxy Homolog Enables Distinct Partitioning Behavior

The target compound displays a measured logP of 2.823 [1], compared to a logP of 1.64370 for the 4-methoxyphenyl analog 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 54464-14-1) . This represents a 1.18 log unit increase, corresponding to an approximately 15-fold higher octanol/water partition coefficient. The elevated lipophilicity is attributable to the extended four-carbon butoxy chain versus the single-carbon methoxy substituent.

Lipophilicity LogP Drug Design Membrane Permeability

Thermal Stability Differentiation: High Melting Point (200–202 °C) vs. Lower-Melting Homologs Enables Crystalline Handling

The target compound exhibits a melting point of 200–202 °C [1]. In contrast, 5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-amine has a reported melting point range of 34–38 °C , indicating that the butoxy derivative is a high-melting crystalline solid at room temperature while the propoxy analog is near-liquid. The 4-ethoxyphenyl analog (CAS 502685-46-3) has a molecular weight of 204.23 g/mol but no widely published melting point, suggesting less thermal stability data availability.

Thermal Properties Melting Point Solid-State Chemistry Formulation

Scaffold-Class Biological Activity: 1,2,4-Triazol-3-amines Demonstrate Potent Anticancer Activity in Lung Cancer Models

Within the 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine chemotype, the lead compound BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) achieved IC₅₀ values of 1.09 µM (A549), 2.01 µM (NCI-H460), and 3.28 µM (NCI-H23) against lung cancer cell lines, representing many-fold stronger activity than 5-fluorouracil [1]. While no direct IC₅₀ data are publicly reported for the butoxyphenyl derivative itself, the scaffold has been validated across a library of structurally diverse analogs with IC₅₀ values spanning 1.02–48.01 µM [1], confirming that the 1,2,4-triazol-3-amine core is a productive template for anticancer drug discovery. The butoxyphenyl substituent provides a distinct lipophilic vector not explored in the published BCTA series.

Anticancer Lung Cancer Cytotoxicity Apoptosis

Commercial Availability and Purity Standardization: 95% Specification with Supply Chain Redundancy

The target compound is offered by at least two independent suppliers—Enamine LLC (Catalog EN300-42661) [1] and Leyan (Catalog 2034052) —both specifying 95% purity. Closely related analogs have more fragmented availability: the 4-methoxyphenyl analog (CAS 54464-14-1) is listed with 95% purity by some vendors , but the 4-ethoxyphenyl and 4-propoxyphenyl derivatives are available from fewer sources with less clearly documented purity specifications . Multi-vendor availability with consistent purity specifications reduces single-supplier dependency risk for procurement.

Procurement Purity Supply Chain Catalog Compound

High-Confidence Application Scenarios for 5-(4-Butoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 334504-44-8)


Medicinal Chemistry Lead Optimization Programs Requiring Enhanced Lipophilicity

For structure-activity relationship (SAR) campaigns exploring the 5-(4-alkoxyphenyl)-1,2,4-triazol-3-amine series, the butoxy derivative provides a logP of 2.823, representing a 15-fold lipophilicity increase over the methoxy analog (logP = 1.64370) [1]. This makes it the preferred candidate when target binding pockets favor hydrophobic interactions or when improved passive membrane permeability is desired. The 1,2,4-triazol-3-amine scaffold has demonstrated potent anticancer activity in lung cancer models [2], supporting its use as a core template for oncology lead optimization.

High-Throughput Screening Library Design Requiring Crystalline Solids with Favorable Handling Properties

With a melting point of 200–202 °C [1], the butoxy compound exists as a stable crystalline solid at ambient temperature, unlike the propoxy homolog which melts near 34–38 °C [2]. This thermal stability simplifies automated compound weighing, DMSO stock preparation, and long-term storage in screening collections, reducing workflow failures caused by hygroscopic or low-melting solids. The consistent 95% purity specification across multiple vendors supports reproducible screening data.

Chemical Biology Probe Development Leveraging the Triazol-3-amine Pharmacophore

The 1,2,4-triazol-3-amine scaffold is a validated nicotinamide isostere with demonstrated tankyrase inhibitory activity [1]. The butoxyphenyl substituent introduces a unique lipophilic vector not explored in published tankyrase inhibitor series. This combination of a privileged pharmacophore core with a distinct physicochemical signature (logP = 2.823, mp = 200–202 °C) [2] positions the compound for use as a chemical probe or fragment in target-based screening cascades where the triazol-3-amine group serves as a critical hydrogen-bonding recognition element.

Synthetic Methodology Development Using a Dual-Source Available Building Block

The compound serves as a reliable substrate for reaction optimization and methodology studies owing to its commercial availability from at least two independent suppliers at 95% purity [1]. Its well-defined melting point (200–202 °C) [2] facilitates purity verification by DSC or melting point apparatus, and the presence of both the nucleophilic 3-amino group and the electron-rich butoxyphenyl ring enables diverse chemical transformations including N-functionalization, cross-coupling, and heterocycle annulation, supporting synthetic chemistry research programs.

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